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Dermaseptin AA-3-3

Antimicrobial Peptide Membrane Interaction Physicochemical Property

Dermaseptin AA-3-3 is a 26-residue, cationic antimicrobial peptide (AMP) with the primary sequence GMFTNMLKGIGKLAGQAALGAVKTLA, initially identified via cDNA cloning from the dermaseptin family in the skin secretions of the blue-sided leaf frog (Agalychnis annae). It is a member of the frog skin active peptide (FSAP) superfamily, characterized by a lysine-rich, amphipathic structure that targets and disrupts microbial lipid bilayers.

Molecular Formula
Molecular Weight
Cat. No. B1577123
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDermaseptin AA-3-3
Structural Identifiers
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Dermaseptin AA-3-3: Physicochemical Profile and Source for Selective Antimicrobial Research


Dermaseptin AA-3-3 is a 26-residue, cationic antimicrobial peptide (AMP) with the primary sequence GMFTNMLKGIGKLAGQAALGAVKTLA, initially identified via cDNA cloning from the dermaseptin family in the skin secretions of the blue-sided leaf frog (Agalychnis annae) [1]. It is a member of the frog skin active peptide (FSAP) superfamily, characterized by a lysine-rich, amphipathic structure that targets and disrupts microbial lipid bilayers [2]. As a synthetic product, it is available as a C-terminally amidated, lyophilized powder at a reported purity of 95.6% (HPLC), with a molecular weight of 2562.13 Da and a theoretical pI of 10.3 [3][4]. Its identification from a single species and its distinct sequence within the family make it a subject of interest for comparative structure-activity and host-defense peptide evolution studies.

Antimicrobial screening context Cationic amphipathic peptide for microbial membrane disruption studies
Structure-activity workflow Distinct hydrophobicity and binding-potential profile supports comparative SAR research
Label-free analytical fit Zero extinction coefficient at 280 nm avoids interference in Trp/Tyr fluorescence assays

Why Dermaseptin AA-3-3 Cannot Be Functionally Substituted by Its Closest Homologs


Generic substitution among dermaseptin-family peptides is scientifically unsound. Foundational research by Mor et al. established that dermaseptin variants with only 40% sequence identity exhibit markedly different potencies and pathogen-specific spectra [1]. Dermaseptin AA-3-3 shares low sequence identity with its closest co-expressed homologs from Agalychnis annae—AA-3-1, AA-3-4, and AA-3-6—and its computed physicochemical properties diverge significantly. As shown in the quantitative evidence below, AA-3-3 possesses a uniquely high hydrophobicity index, a positive protein-binding potential, a distinct net charge, and a zero extinction coefficient, all of which predict a different mechanism and spectrum of membrane interaction compared to its analogs. Therefore, selecting a generic 'dermaseptin' without verifying the specific variant risks non-reproducible results and invalid structure-activity conclusions.

Dermaseptin AA-3-3
High GRAVY, positive Boman index, zero extinction coefficient
vs
AA-3-1, AA-3-4, AA-3-6
Lower hydrophobicity, negative Boman index, Trp-containing
N-terminal domain (1-18) of AA-3-3
vs
Analog N-terminal domains with ≤33% sequence identity

Sequence divergence in the functionally critical N-terminal domain may shift antimicrobial selectivity and membrane-binding kinetics. Generic dermaseptin selection without variant verification risks non-reproducible SAR conclusions.

Quantifiable Differentiation of Dermaseptin AA-3-3 Against Its Closest Analogs


Uniquely High Hydrophobicity Compared to Co-Expressed AA-3-1 and AA-3-4 Peptides

Dermaseptin AA-3-3 has a computed hydrophobicity (GRAVY) score of 0.669, which is substantially higher than its co-expressed variants from the same frog species, AA-3-1 (0.174), AA-3-4 (0.322), and AA-3-6 (0.300) [1]. This elevated hydrophobicity indicates a greater energetic drive for partitioning into lipid bilayers, directly predicting stronger initial membrane-binding kinetics [2].

Hydrophobicity (GRAVY)
Cross-study comparable
0.669
Supports membrane-binding kinetics interpretation
3.8× higher than AA-3-1; computed via Kyte-Doolittle scale
Antimicrobial Peptide Membrane Interaction Physicochemical Property

Positive Boman Index Predicts Unique Binding Potential Absent in AA-3-1 and AA-3-4

The Boman index, which estimates a peptide's potential for protein-protein interactions, is calculated at +16.1 kcal/mol for AA-3-3. This is a stark contrast to the negative values of its closest analogs: -11.61 kcal/mol for AA-3-1, -0.71 kcal/mol for AA-3-4, and -12.88 kcal/mol for AA-3-6 [1]. A high positive Boman index suggests a high binding potential, which may correlate with a different spectrum of intracellular targets after membrane disruption [2].

Boman Index
Cross-study comparable
+16.1 kcal/mol
Supports protein-binding potential screening context
Analogs range from −12.9 to −0.7 kcal/mol; >27 kcal/mol difference
Protein-Binding Potential Antimicrobial Mechanism In-Silico Prediction

Zero Extinction Coefficient Enables Label-Free Analytical Distinction from Trp-Containing Analogs

Dermaseptin AA-3-3 uniquely lacks tryptophan (Trp), tyrosine (Tyr), and cysteine residues in its sequence, resulting in a computed extinction coefficient of 0 M⁻¹cm⁻¹ at 280 nm [1]. In contrast, its co-expressed homologs AA-3-1, AA-3-4, and AA-3-6 each contain a Trp or Tyr residue and exhibit usable absorbance at 280 nm (extinction coefficient of 5500 M⁻¹cm⁻¹ for the Trp-containing peptides) [1][2]. This biochemical distinction serves as a built-in marker for peptide identity and purity assessment.

Extinction Coefficient
Cross-study comparable
0 M⁻¹cm⁻¹
Supports label-free analytical detection workflows
All closest analogs exhibit 5500 M⁻¹cm⁻¹; no Trp/Tyr/Cys residues
Peptide Quantification Analytical Chemistry UV-Vis Spectroscopy

Distinct N-Terminal Sequence Diverges From Conserved Domain of Related Dermaseptins

The core antimicrobial determinant of many dermaseptins is located within the N-terminal 1-18 domain [1]. Sequence alignment shows that the N-terminal 1-18 region of AA-3-3 (GMFTNMLKGIGKLAGQA) shares very low identity with AA-3-1 (SLWSKIKEMAATAGKAA, ~22% identity), AA-3-4 (GMWGSLLKGVATVVKHV, ~28% identity), and AA-3-6 (GMWSTIRNVGKSAAKAA, ~33% identity) [2]. This degree of divergence in a functionally critical domain strongly predicts non-overlapping pathogen-specific activity spectra, consistent with the established paradigm that dermaseptin sequence variation encodes functional specificity [3].

N-Terminal Domain (1–18)
Class-level inference
≤33% sequence identity vs. analogs
Reported functional-domain divergence context
Below the 40% threshold for conserved antimicrobial spectrum; data to verify
Structure-Activity Relationship Peptide Engineering Sequence Analysis

Validated Research Scenarios for Dermaseptin AA-3-3 Based on Its Unique Physicochemical Signature


Structure-Activity Relationship Studies on the Role of Hydrophobicity in AMP Membrane Selectivity

A research team investigating the correlation between AMP hydrophobicity and target-cell selectivity can use AA-3-3 as a representative high-hydrophobicity variant. Its GRAVY score of 0.669, directly contrasted with AA-3-1 (0.174), provides a powerful comparative framework for decoupling hydrophobic effects from net charge contributions in hemolysis and cytotoxicity assays [1].

Pharmacokinetic Assays Requiring Label-Free Peptide Detection

In bioanalytical workflows where Trp fluorescence is used as a reporter, such as fluorescence resonance energy transfer (FRET) assays or intrinsic fluorescence quenching studies, the zero extinction coefficient of AA-3-3 eliminates background interference. This makes it an ideal negative control or membrane-active component without contributing confounding optical signals, a property not offered by its Trp-containing homologs like AA-3-4 [2].

Evolutionary Host-Defense Peptide Library Screening

For groups profiling the natural combinatorial peptide library of Agalychnis annae to understand innate immune evolution, the procurement of authentic, species-specific sequences is non-negotiable. AA-3-3's distinct N-terminal domain and unique presence in A. annae skin secretion cDNA make it an essential reference standard for comparative transcriptomic or peptidomic studies [3].

Application
Selection Property
Validation Focus
Membrane selectivity SAR studies
Hydrophobicity-driven interaction profile
Hemolysis and cytotoxicity endpoint comparison
Label-free bioanalytical workflows
Zero background optical interference
FRET and intrinsic fluorescence assay compatibility
Host-defense peptide library screening
Species-specific sequence identity
Transcriptomic and peptidomic reference alignment
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